![molecular formula C18H15ClN2O4 B5172478 3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5172478.png)
3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-chlorophenyl)-2,5-pyrrolidinedione
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Overview
Description
3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-chlorophenyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the class of chemical compounds known as pyrrolidinediones, which have been found to exhibit various biological activities. In
Mechanism of Action
The mechanism of action of 3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-chlorophenyl)-2,5-pyrrolidinedione involves the inhibition of various enzymes and proteins that are involved in the inflammatory response, tumor growth, and bacterial growth. It has also been found to modulate various neurotransmitter systems in the brain, which may contribute to its potential therapeutic effects in neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-chlorophenyl)-2,5-pyrrolidinedione have been studied in various in vitro and in vivo models. It has been found to modulate the expression of various genes and proteins that are involved in the inflammatory response, tumor growth, and bacterial growth. Additionally, it has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-chlorophenyl)-2,5-pyrrolidinedione in lab experiments include its potential therapeutic applications, its ability to modulate various biological pathways, and its relatively simple synthesis method. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-chlorophenyl)-2,5-pyrrolidinedione. These include further studies on its potential therapeutic applications, its mechanism of action, and its potential side effects. Additionally, future research may focus on the development of more efficient synthesis methods and the exploration of its potential use in combination with other therapeutic agents. Finally, there is a need for further studies to fully understand the safety and toxicity profile of this compound.
Synthesis Methods
The synthesis of 3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-chlorophenyl)-2,5-pyrrolidinedione involves a multi-step process that includes the reaction of 3-chlorobenzaldehyde with 1,3-benzodioxole in the presence of a Lewis acid catalyst, followed by the reaction of the resulting product with an amine and a cyclic anhydride. The final product is obtained by purification through column chromatography.
Scientific Research Applications
The potential therapeutic applications of 3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-chlorophenyl)-2,5-pyrrolidinedione have been explored in various scientific research studies. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylamino)-1-(3-chlorophenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4/c19-12-2-1-3-13(7-12)21-17(22)8-14(18(21)23)20-9-11-4-5-15-16(6-11)25-10-24-15/h1-7,14,20H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJNLIKYZASJIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-(3-chlorophenyl)pyrrolidine-2,5-dione |
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